1-Isopropyl-3-(trifluoromethyl)pyrazole
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Overview
Description
1-Isopropyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Scientific Research Applications
1-Isopropyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole typically involves the condensation of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature conditions are crucial to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(trifluoromethyl)pyrazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include alkylation and acylation, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazoles.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but lacks the isopropyl substitution.
1-Isopropyl-3-methylpyrazole: Similar structure but with a methyl group instead of trifluoromethyl.
Uniqueness: 1-Isopropyl-3-(trifluoromethyl)pyrazole is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-5(2)12-4-3-6(11-12)7(8,9)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBVXNBHDUGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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